MRS1845 (N-Propargylnitrendipine) is a synthetic organic compound widely employed in scientific research as a pharmacological tool to investigate the role of store-operated calcium (Ca2+) channels (SOCCs) in cellular processes. [, , , , , , , , , , , , , , ] It belongs to the class of dihydropyridine derivatives, structurally related to the L-type calcium channel blocker nitrendipine. [] While MRS1845 exhibits some inhibitory activity on L-type channels, its primary application in research stems from its ability to block SOCE, a critical mechanism regulating intracellular calcium levels. [] Researchers utilize MRS1845 to elucidate the involvement of SOCE in diverse cellular functions, including signal transduction, cell migration, proliferation, and cell death. [, , , , , , , , , ]
MRS 1845 is classified as a small organic molecule and is often referenced in studies involving ion channels and calcium signaling pathways. It is primarily sourced from synthetic methods developed in laboratory settings, specifically designed to ensure high purity and efficacy for biological testing.
The synthesis of MRS 1845 involves several chemical processes that ensure the compound's purity and effectiveness as an inhibitor. The methods typically include:
Technical details about the synthesis can vary, but the process generally focuses on optimizing yield and minimizing by-products. For example, the use of high-performance liquid chromatography (HPLC) is common for purification purposes.
MRS 1845 has a defined molecular structure characterized by specific functional groups that contribute to its activity as a SOCE inhibitor.
MRS 1845 participates in various chemical reactions, primarily related to its interaction with biological targets:
Technical details regarding these reactions can be elucidated through techniques such as fluorescence resonance energy transfer (FRET) assays or patch-clamp electrophysiology.
The mechanism of action for MRS 1845 involves its selective inhibition of store-operated calcium entry.
MRS 1845 exhibits several notable physical and chemical properties:
Relevant analyses often include spectroscopic methods such as infrared (IR) spectroscopy to identify functional groups and confirm purity.
MRS 1845 has significant potential applications in scientific research:
MRS 1845 (C₂₁H₂₂N₂O₆; MW 398.41 g/mol) is a potent and selective inhibitor of store-operated calcium entry (SOCE), a major pathway for Ca²⁺ influx in non-excitable and excitable cells. SOCE is activated by endoplasmic reticulum (ER) Ca²⁺ store depletion, triggering stromal interaction molecules (STIM) to oligomerize and open plasma membrane ORAI channels. MRS 1845 targets ORAI1, the primary pore-forming subunit of the Ca²⁺ release-activated Ca²⁺ (CRAC) channel, with an IC₅₀ of 1.7 μM [4]. Its mechanism involves direct blockade of ORAI1-mediated Ca²⁺ currents, thereby suppressing sustained cytoplasmic Ca²⁺ elevations critical for cellular responses. In vascular smooth muscle and immune cells, MRS 1845 (10 μM) virtually abolishes SOCE potentiation induced by stimuli like β-glycerophosphate or placental growth factor [4] [5].
Table 1: Pharmacological Profile of MRS 1845
Property | Value |
---|---|
Molecular Target | ORAI1 (CRAC channel) |
IC₅₀ (SOCE Inhibition) | 1.7 μM |
Selectivity vs. VOCCs* | >100-fold |
Solubility | ≥83.33 mg/mL in DMSO |
Voltage-operated Ca²⁺ channels. Data from [4] [7]. |
By inhibiting SOCE, MRS 1845 disrupts Ca²⁺-dependent signaling cascades:
MRS 1845 exhibits high specificity for SOCE pathways:
Table 2: Physiological Systems Modulated by MRS 1845
System | Effect of MRS 1845 | Key Findings |
---|---|---|
Retinal Photoreceptors | ↓ Synaptic transmission | 40% reduction in light-evoked postsynaptic currents [7] |
Cancer Microenvironment | ↓ Cytokine secretion | Suppresses IL-17 in T cells [5] |
Endothelial Cells | ↓ SOCE potentiation | Blocks PlGF-induced SOCE [4] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7